molecular formula C17H16N2O B2553889 N,N-dibenzyl-2-cyanoacetamide CAS No. 175460-84-1

N,N-dibenzyl-2-cyanoacetamide

Cat. No. B2553889
CAS RN: 175460-84-1
M. Wt: 264.328
InChI Key: XCGXLOKKKTYKSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamide derivatives is well-documented in the provided literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate leads to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which is then used to synthesize various heterocyclic derivatives . Another synthesis method involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile, which is prepared via a microwave-assisted Gewald reaction . These methods highlight the versatility of cyanoacetamide as a precursor for synthesizing a wide range of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized using various spectral tools. For example, the crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar, which could be indicative of the structural behavior of similar cyanoacetamide derivatives.

Chemical Reactions Analysis

The chemical reactivity of cyanoacetamide derivatives is diverse, as evidenced by the synthesis of different heterocyclic derivatives. The mechanistic pathways include regioselective attack and/or cyclization by the cyanoacetamido moiety on various chemical reagents . Additionally, cyanoacetamides can undergo mutual transformations, such as cyclization into pyrido[1,2-a]pyrimidin-2-ones or ring-opening during sublimation or heating in DMSO .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are influenced by their molecular structure. The planarity of the thiophene ring and the conformation of the cyclohexene ring can affect the compound's reactivity and interaction with other molecules . The antitumor activities of these compounds are significant, with some showing high inhibitory effects on various human cancer cell lines . The cytotoxic effects of certain derivatives are attributed to the up-regulation of caspases and inhibition of metalloproteinases and angiogenesis-related proteins .

Scientific Research Applications

Chemoselective Intramolecular Buchner Reaction

N,N-dibenzyl-2-cyanoacetamide is used in a chemoselective intramolecular Buchner reaction, employing iodonium ylides as carbene precursors. This process yields fused cyclohepta-1,3,5-triene derivatives with high selectivity and efficiency. The reaction's feasibility under air and moisture, and its safety compared to traditional diazo materials, highlight its potential for diverse chemical synthesis applications (Mo, Li, & Xu, 2014).

Antimicrobial Agent Synthesis

This compound is integral in synthesizing heterocyclic compounds with antimicrobial properties. It serves as a precursor in various reactions to create compounds with potential as antimicrobial agents, showcasing its role in medicinal chemistry and pharmaceutical research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Multicomponent Reaction Scaffolds

N,N-dibenzyl-2-cyanoacetamide is a starting material for multicomponent reaction (MCR) scaffolds. It is used in synthesizing 2-aminoquinoline-3-carboxamides, expanding the cyanoacetamide derivatives' scaffold space, demonstrating its versatility in organic synthesis (Wang, Herdtweck, & Dömling, 2012).

Fluorescent Probes for DNA-Binding Proteins

The compound is used in generating viscosity-sensitive fluorophores, which are fluorescent molecular rotors. These are incorporated into DNA and demonstrate a light-up response upon binding to proteins, playing a crucial role in biochemical and molecular biology research (Dziuba, Pohl, & Hocek, 2015).

Synthesis of Antitumor Compounds

It serves as a key component in synthesizing heterocyclic derivatives with significant antitumor activities. This usage underscores its potential in developing new cancer therapies (Shams, Mohareb, Helal, & Mahmoud, 2010).

Anticancer Activities

The compound is part of the synthesis of N-hetaryl-2-cyanoacetamide derivatives, which show varied anticancer potentials against different human cancer cell lines. This highlights its role in the ongoing search for effective cancer treatments (Mohamed, Attia, Shouman, & Abdelhamid, 2017).

properties

IUPAC Name

N,N-dibenzyl-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c18-12-11-17(20)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGXLOKKKTYKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dibenzyl-2-cyanoacetamide

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